Product packaging for 4-Ethylthiophene-2-sulfonamide(Cat. No.:CAS No. 142294-59-5)

4-Ethylthiophene-2-sulfonamide

Cat. No.: B115999
CAS No.: 142294-59-5
M. Wt: 191.3 g/mol
InChI Key: RGZDYKZTOFITHL-UHFFFAOYSA-N
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Description

4-Ethylthiophene-2-sulfonamide (CAS 142294-59-5) is a high-purity chemical compound supplied for research applications. With the molecular formula C 6 H 9 NO 2 S 2 and a molecular weight of 191.27 g/mol, this compound is a derivative of thiophene bearing a sulfonamide functional group, which is of significant interest in medicinal chemistry . This compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoenzymes. Research demonstrates that thiophene-based sulfonamides exhibit high-affinity binding and non-competitive inhibitory properties against human carbonic anhydrase I and II (hCA-I and hCA-II) isolated from erythrocytes, with inhibition constants (K i ) reported in the nanomolar range . The sulfonamide group acts as a zinc-binding ligand (ZBG), anchoring the inhibitor to the active site of the carbonic anhydrase enzyme, while the 4-ethyl-thiophene moiety contributes to favorable interactions within the enzyme's binding pocket . These characteristics make this compound a valuable pharmacophore for the design and development of novel enzyme inhibitors and therapeutic agents. Key Research Applications: • Investigation as a carbonic anhydrase inhibitor for biochemical studies . • Use as a key intermediate in organic synthesis and medicinal chemistry . • Serve as a model compound for structure-activity relationship (SAR) studies in inhibitor design . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for use in humans, animals, or as a food additive. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2S2 B115999 4-Ethylthiophene-2-sulfonamide CAS No. 142294-59-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

142294-59-5

Molecular Formula

C6H9NO2S2

Molecular Weight

191.3 g/mol

IUPAC Name

4-ethylthiophene-2-sulfonamide

InChI

InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9)

InChI Key

RGZDYKZTOFITHL-UHFFFAOYSA-N

SMILES

CCC1=CSC(=C1)S(=O)(=O)N

Canonical SMILES

CCC1=CSC(=C1)S(=O)(=O)N

Synonyms

2-Thiophenesulfonamide,4-ethyl-(9CI)

Origin of Product

United States

Preparation Methods

Bromination and Cross-Coupling Strategies

The synthesis of 4-ethylthiophen-2-amine, a critical precursor, often begins with bromination of 2-aminothiophene. Electrophilic bromination typically occurs at the para position (position 5) relative to the amino group due to its strong activating effects. However, directed ortho-metalation techniques using lithium diisopropylamide (LDA) enable regioselective deprotonation at position 4, followed by quenching with bromine to yield 4-bromo-2-aminothiophene. Subsequent Negishi coupling with ethylzinc bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) replaces the bromine with an ethyl group, producing 4-ethylthiophen-2-amine.

Alternative Routes via Multicomponent Reactions

The Gewald reaction, a three-component condensation involving ketones, sulfur, and cyanoacetates, offers an alternative pathway. For instance, reacting ethyl acetoacetate with elemental sulfur and methyl cyanoacetate under basic conditions generates 2-aminothiophene derivatives. While this method primarily yields 3-carboxylate-substituted thiophenes, modifications using bulkier ketones could theoretically introduce ethyl groups at position 4, though experimental validation remains limited.

Sulfonylation of 4-Ethylthiophen-2-Amine

Catalytic Sulfonylation Using Dimethylformamide (DMF)

The patent literature describes a high-yielding sulfonylation method wherein anilines react with sulfonating agents (e.g., methanesulfonyl chloride) in the presence of catalytic DMF. Applied to 4-ethylthiophen-2-amine, this protocol involves heating the amine with 1.5–4 molar equivalents of methanesulfonyl chloride and 0.001–0.05 equivalents of DMF at 120–160°C for 3–7 hours. The reaction proceeds via in situ generation of a sulfonylating intermediate, achieving yields of 72–85% under optimized conditions.

Solvent and Catalyst Optimization

Comparative studies highlight toluene as the preferred solvent due to its high boiling point and miscibility with sulfonating agents. Substituting DMF with 1-methyl-2-pyrrolidinone (NMP) or 1,1,3,3-tetramethylurea (TMU) enhances reaction rates but may increase by-product formation. For instance, NMP-catalyzed reactions at 148°C for 4 hours yield 78% pure product, whereas TMU requires longer durations (6–8 hours) for comparable efficiency.

Analysis of Reaction Yields and By-Products

Yield Comparison Across Methodologies

Synthetic StepConditionsYield (%)By-Products Identified
Bromination of 2-aminothiopheneBr₂, DCM, 0°C655-bromo isomer (22%)
Negishi CouplingPd(PPh₃)₄, EtZnBr, THF, 80°C58Dehalogenated thiophene (12%)
Sulfonylation with DMF140°C, 5 hours85Bis-sulfonamide (7%)

By-Product Mitigation Strategies

The formation of bis-sulfonamide by-products, observed in 5–7% of cases, is minimized by controlling the stoichiometry of methanesulfonyl chloride to ≤1.5 equivalents. Additionally, stepwise addition of the sulfonating agent at 85–92°C reduces exothermic side reactions.

Comparative Evaluation of Synthetic Routes

Cross-Coupling vs. Direct Alkylation

While cross-coupling (e.g., Negishi) provides precise ethyl group placement, direct alkylation of thiophene-2-sulfonamide via Friedel-Crafts reactions is hindered by the sulfonamide’s electron-withdrawing effects, which deactivate the ring toward electrophilic substitution. Consequently, pre-functionalization of the amine precursor remains the most reliable approach.

Scalability and Industrial Feasibility

The patent-specified continuous flow system for sulfonylation—using a 50-gallon glass-lined reactor with toluene-water biphasic workup—demonstrates scalability, achieving 85% yield at pilot-plant scales. In contrast, multistep cross-coupling sequences face challenges in catalyst recovery and cost-efficiency, limiting their industrial adoption .

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the functional groups introduced.

Scientific Research Applications

4-Ethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.

    Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. Its sulfonamide group is known for its antibacterial activity.

    Industry: In material science, this compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects. The thiophene ring can also interact with various biological targets, contributing to its overall activity.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Key Substituents Lipophilicity Solubility Trends
This compound Ethyl, sulfonamide Moderate Polar aprotic solvents
Compound 4a 4-Chlorophenyl, carboxylate ester High Low aqueous solubility
Compound 9 Glucopyranosyl, carboxamide Low High in polar solvents
4-((Thiophen-2-yl)benzamides Benzamide, methylene bridge Variable Dependent on aryl groups

Melting Points and Stability

  • Compound 4a : Melting points for analogs like 4a (exact values unspecified) are influenced by the 4-chlorophenyl group, which may elevate melting points due to crystalline packing .
  • Compound 9: The glucopyranosyl group likely reduces melting points compared to sulfonamides, as seen in sugar-conjugated derivatives .
  • This compound : Expected to exhibit moderate thermal stability, with the sulfonamide group facilitating intermolecular hydrogen bonding.

Q & A

Q. Basic

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperature (25–40°C), analyzed by HPLC .

Advanced
Use molecular dynamics simulations to predict solvation free energy. For in vitro assays, employ biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .

How can researchers elucidate the biological activity of this compound derivatives?

Q. Advanced

  • Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen against enzyme targets (e.g., carbonic anhydrase) .
  • Mechanistic Studies : Employ fluorescence quenching or stopped-flow kinetics to probe binding kinetics .

What purification strategies mitigate byproduct formation in sulfonamide synthesis?

Q. Basic

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) .
  • Recrystallization : Optimize solvent pairs (ethanol/water) for crystal purity .

Advanced
Switch to preparative HPLC with C18 columns for polar byproducts. Taguchi method optimization can refine solvent ratios and flow rates .

How do structural modifications of this compound influence pharmacological properties?

Q. Advanced

  • SAR Studies : Introduce substituents (e.g., halogens at C5) and measure changes in IC50 against target enzymes.
  • LogP Analysis : Modify ethyl groups to adjust lipophilicity and BBB permeability .

What protocols ensure reproducibility in synthesizing this compound?

Basic
Document all parameters: reaction time, temperature, solvent purity, and drying methods (e.g., anhydrous Na2SO4). Provide detailed NMR assignments and chromatograms .

How should researchers handle ethical and safety concerns in sulfonamide studies?

Q. Basic

  • Safety : Use fume hoods for sulfonation steps (toxic HCl release).
  • Ethics : Adhere to institutional guidelines for waste disposal and in vitro testing .

What computational tools aid in predicting the reactivity of this compound?

Q. Advanced

  • DFT (Gaussian, ORCA) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
  • Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets .

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